2-(4-Bromo-2,6-difluorophenyl)acetonitrile is a tri-halogenated phenylacetonitrile with the molecular formula CHBrFN and a molecular weight of 232.02 g/mol. This compound features a bromine atom and two fluorine atoms attached to a phenyl ring, making it a significant structure in various chemical applications. The compound is known for its role in the synthesis of azolidinone antibacterials and other pharmaceutical intermediates .
Due to the lack of documented research on 2-(4-Bromo-2,6-difluorophenyl)acetonitrile, information on its mechanism of action in biological systems or interaction with other compounds is not available.
With limited information, it's crucial to handle this compound with caution assuming potential hazards:
Based on its structure, 2-(4-Bromo-2,6-difluorophenyl)acetonitrile possesses several functional groups that could be of interest for research. The presence of the nitrile group (C≡N) suggests potential applications in organic synthesis as a building block for more complex molecules. The combination of bromine (Br) and fluorine (F) atoms introduces unique electronic properties that could be useful in the development of new materials with specific functionalities. However, there is no scientific literature available that definitively explores these possibilities.
2-(4-Bromo-2,6-difluorophenyl)acetonitrile can be obtained from a few chemical suppliers, primarily for research purposes. Safety Data Sheets (SDS) are available from these suppliers, highlighting its potential hazards and proper handling procedures [, ].
Given the lack of current research on 2-(4-Bromo-2,6-difluorophenyl)acetonitrile, future investigations could explore its potential in various scientific fields. This might include:
This compound can undergo several chemical transformations, including:
These reactions highlight its versatility as a building block in organic synthesis .
Research indicates that 2-(4-Bromo-2,6-difluorophenyl)acetonitrile exhibits antibacterial properties, particularly in the context of developing azolidinone derivatives. These derivatives have shown effectiveness against various bacterial strains, making this compound relevant in medicinal chemistry .
The synthesis of 2-(4-Bromo-2,6-difluorophenyl)acetonitrile typically involves:
This method allows for efficient production while maintaining the integrity of the halogenated phenyl structure .
The primary applications of 2-(4-Bromo-2,6-difluorophenyl)acetonitrile include:
Studies on the interactions of 2-(4-Bromo-2,6-difluorophenyl)acetonitrile with biological systems have shown promising results regarding its antibacterial efficacy. The compound's ability to inhibit bacterial growth suggests potential mechanisms involving disruption of cellular processes or interference with bacterial metabolism. Further research is needed to elucidate these mechanisms and explore its full therapeutic potential .
Several compounds share structural similarities with 2-(4-Bromo-2,6-difluorophenyl)acetonitrile. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-(4-Bromo-2-fluorophenyl)acetonitrile | 114897-91-5 | 0.97 |
2-(5-Bromo-2-fluorophenyl)acetonitrile | 305800-60-6 | 0.93 |
2-(2-Bromo-4,6-difluorophenyl)acetonitrile | 1805594-12-0 | 0.91 |
2-(4-Bromo-2-fluorophenyl)-2-methylpropanenitrile | 749928-77-6 | 0.90 |
2-(4-Bromo-2,5-difluorophenyl)acetonitrile | 1785211-45-1 | 0.90 |
What sets 2-(4-Bromo-2,6-difluorophenyl)acetonitrile apart from these similar compounds is its specific halogenation pattern and its established role in synthesizing effective antibacterial agents. The presence of both bromine and fluorine atoms contributes to its unique chemical reactivity and biological activity profile .